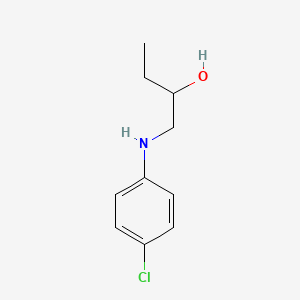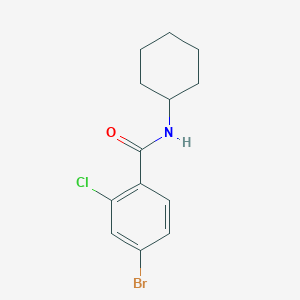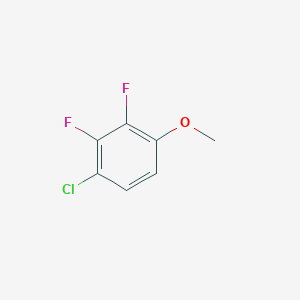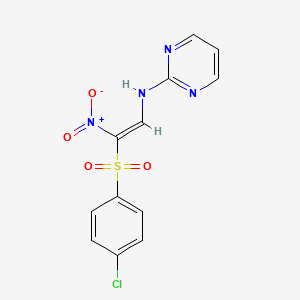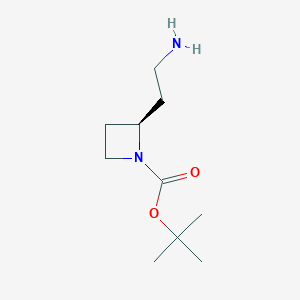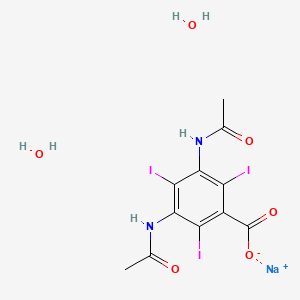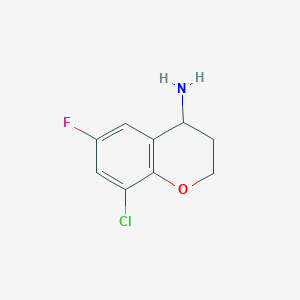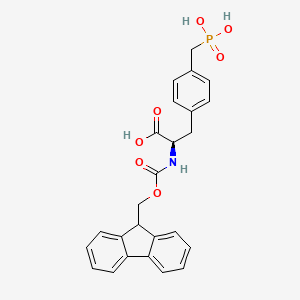
Fmoc-4-(phosphonomethyl)-phenylalanine
描述
Fmoc-4-(phosphonomethyl)-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phosphonomethyl group attached to the phenyl ring. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mild conditions .
作用机制
Target of Action
Fmoc-4-(phosphonomethyl)-phenylalanine, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-phosphonomethyl-D-phenylalanine (Fmoc-D-Pmp-OH), is primarily used in the synthesis of phosphopeptides . Phosphopeptides play a significant role in the characterization of protein phosphorylation and dephosphorylation , which are fundamental mechanisms involved in the regulation of virtually every cellular function in eukaryotic organisms .
Mode of Action
The compound interacts with its targets through the process of peptide synthesis . The synthesis of phosphopeptides can be achieved by either the introduction of the phosphate group via post-synthetic (‘global’) phosphorylation of a resin-bound peptide or the incorporation of a pre-phosphorylated derivative into the growing peptide chain .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein phosphorylation and dephosphorylation . These processes are widespread regulatory mechanisms in eukaryotic organisms, with an estimated one third of all proteins in mammalian cells being phosphorylated .
Pharmacokinetics
Like other similar compounds, its adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, solubility, and stability .
Result of Action
The result of the action of this compound is the successful synthesis of phosphopeptides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions: The Fmoc protection is usually achieved using Fmoc-Cl under Schotten-Baumann conditions (e.g., NaHCO3/dioxane/H2O or NaHCO3/DMF) . The phosphonomethylation can be carried out using a suitable phosphonomethylating agent under controlled conditions .
Industrial Production Methods: Industrial production of Fmoc-4-(phosphonomethyl)-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to facilitate the repetitive cycles of coupling and deprotection required in SPPS .
化学反应分析
Types of Reactions: Fmoc-4-(phosphonomethyl)-phenylalanine undergoes various chemical reactions, including:
Oxidation: The phosphonomethyl group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to remove the phosphonomethyl group.
Substitution: The Fmoc group can be substituted with other protecting groups or removed to expose the amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: The Fmoc group is typically removed using piperidine in DMF.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Dephosphonomethylated phenylalanine.
Substitution: Deprotected phenylalanine ready for further peptide coupling.
科学研究应用
Fmoc-4-(phosphonomethyl)-phenylalanine has a wide range of applications in scientific research:
相似化合物的比较
Fmoc-4-iodophenylalanine: Similar in structure but with an iodine atom instead of the phosphonomethyl group.
Fmoc-4-nitrophenylalanine: Contains a nitro group instead of the phosphonomethyl group.
Fmoc-4-methylphenylalanine: Has a methyl group in place of the phosphonomethyl group.
Uniqueness: Fmoc-4-(phosphonomethyl)-phenylalanine is unique due to the presence of the phosphonomethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of phosphopeptides and in studies involving phosphorylation mechanisms .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24NO7P/c27-24(28)23(13-16-9-11-17(12-10-16)15-34(30,31)32)26-25(29)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,26,29)(H,27,28)(H2,30,31,32)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRYXGOVBZKHLL-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150493 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(phosphonomethyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229180-65-8 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(phosphonomethyl)-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229180-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(phosphonomethyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


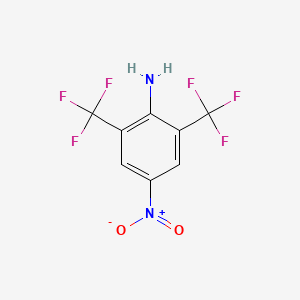
![2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6331098.png)
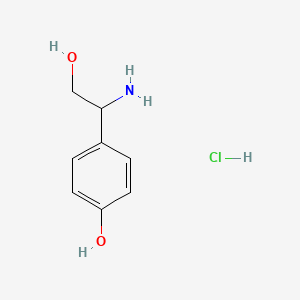
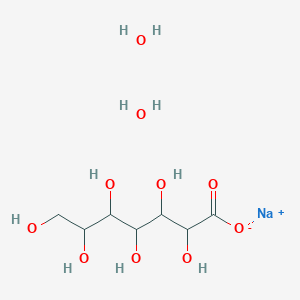
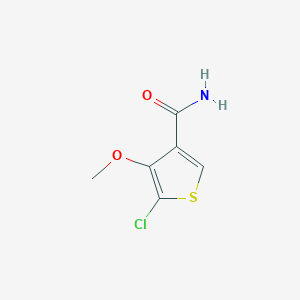
![ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B6331129.png)
![1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B6331137.png)
